molecular formula C15H18BrN3O3S2 B3032425 7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide CAS No. 1714146-64-1

7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide

Cat. No. B3032425
M. Wt: 432.4
InChI Key: GZJMPQGOIUURDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide" is a complex molecule that may be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that could be relevant to its analysis.

Synthesis Analysis

The synthesis of related compounds involves the use of α-bromoketones and 2-aminopyridines. For example, the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines is achieved through reactions promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene or ethyl acetate under metal-free conditions . Although the exact synthesis route for the compound is not provided, similar methodologies could potentially be applied, with modifications to accommodate the unique structural features of the target molecule.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups and heterocyclic rings, such as the thieno[3,2-c]pyridine core, which is a common feature in molecules with biological activity. For instance, the 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides are a class of compounds with potent inhibitory activity against herpesvirus DNA polymerases . The presence of the tetrahydro-2H-thiopyran dioxido group in the compound of interest suggests potential for conformational restriction and possibly an impact on biological activity.

Chemical Reactions Analysis

The compound's bromo and carboximidamide groups suggest it could participate in further chemical transformations. Brominated compounds, such as the ones synthesized in the papers provided, are often used as intermediates for further reactions, including coupling reactions or as electrophiles in nucleophilic substitution reactions . The carboximidamide group could be involved in hydrogen bonding, which is important for biological interactions.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of the specific compound, they do provide information on similar structures. For example, the antioxidant and anticholinergic activities of bromophenol derivatives are reported, indicating that brominated compounds can exhibit significant biological activities . The physical properties such as solubility, melting point, and stability of the compound would likely be influenced by its functional groups and overall molecular architecture.

Scientific Research Applications

Synthesis of Novel Compounds

A study by Bakhite, Al‐Sehemi, and Yamada (2005) discusses the preparation of various pyridothienopyrimidines and related compounds, which might include structures similar to 7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide. These compounds have potential applications in developing new pharmaceuticals and materials with unique properties (Bakhite, Al‐Sehemi, & Yamada, 2005).

Development of Heterocyclic Systems

Ahmed (2003) explores the synthesis of pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related thiazolo derivatives. These compounds are crucial for constructing complex heterocyclic systems, which are essential in medicinal chemistry for drug design and development (Ahmed, 2003).

Antimicrobial Activity

Gad-Elkareem, Abdel-fattah, and Elneairy (2011) have synthesized various thio-substituted ethyl nicotinate and thieno[2,3-b]pyridine derivatives. Some of these compounds show promising antimicrobial activities, which could be relevant for the compound (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Antioxidant and Antitumor Activities

The study by Abu‐Hashem, Youssef, and Hussein (2011) focuses on the synthesis of thiazolopyrimidines and their derivatives, demonstrating significant antioxidant and antitumor activities. This suggests potential research applications of 7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide in similar fields (Abu‐Hashem, Youssef, & Hussein, 2011).

Cytotoxicity Against Leukemia Cells

Al-Trawneh et al. (2021) synthesized thieno[2,3-b]pyridine derivatives and evaluated their cytotoxicity against sensitive and multidrug-resistant leukemia cells. The results indicate that certain derivatives exhibit growth inhibitory activity, which could be relevant for research involving 7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide (Al-Trawneh et al., 2021).

properties

IUPAC Name

7-bromo-N'-(1,1-dioxothian-4-yl)-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O3S2/c1-2-19-8-11(16)13-10(15(19)20)7-12(23-13)14(17)18-9-3-5-24(21,22)6-4-9/h7-9H,2-6H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJMPQGOIUURDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801105136
Record name Thieno[3,2-c]pyridine-2-carboximidamide, 7-bromo-5-ethyl-4,5-dihydro-4-oxo-N-(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801105136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide

CAS RN

1714146-64-1
Record name Thieno[3,2-c]pyridine-2-carboximidamide, 7-bromo-5-ethyl-4,5-dihydro-4-oxo-N-(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1714146-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-c]pyridine-2-carboximidamide, 7-bromo-5-ethyl-4,5-dihydro-4-oxo-N-(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801105136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide
Reactant of Route 2
7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide
Reactant of Route 3
Reactant of Route 3
7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide
Reactant of Route 4
7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide
Reactant of Route 5
Reactant of Route 5
7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide
Reactant of Route 6
Reactant of Route 6
7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide

Citations

For This Compound
1
Citations
NH Theodoulou, P Bamborough… - Journal of medicinal …, 2016 - ACS Publications
Acetylation of histone lysine residues is one of the most well-studied post-translational modifications of chromatin, selectively recognized by bromodomain “reader” modules. Inhibitors …
Number of citations: 205 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.